molecular formula C22H21ClFN3OS2 B2890068 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 953954-27-3

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2890068
CAS No.: 953954-27-3
M. Wt: 462
InChI Key: GKCCWPQCPCJEOD-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents including a chlorobenzyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group on the thiazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using a piperazine derivative and appropriate coupling agents.

    Final Assembly: The final step involves the coupling of the fluorophenyl group to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at various sites, including the carbonyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux or room temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone
  • 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Uniqueness

What sets 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone apart is its specific combination of substituents, which can confer unique chemical and biological properties. For example, the presence of both a chlorobenzyl and a fluorophenyl group may enhance its binding affinity to certain biological targets or alter its reactivity in chemical processes.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS2/c23-17-7-5-16(6-8-17)14-29-22-25-18(15-30-22)13-21(28)27-11-9-26(10-12-27)20-4-2-1-3-19(20)24/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCCWPQCPCJEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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